Cas no 2114082-02-7 (ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate)

Ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate is a versatile heterocyclic compound featuring a fused indole ring system with methoxy and ester functional groups. Its structural framework makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methoxy substitution enhances electron density, influencing reactivity in electrophilic aromatic substitutions, while the ethyl ester group offers flexibility for further derivatization. This compound exhibits stability under standard conditions and demonstrates compatibility with a range of synthetic transformations, including reductions and cross-coupling reactions. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, where it serves as a precursor for bioactive molecules.
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate structure
2114082-02-7 structure
Product name:ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
CAS No:2114082-02-7
MF:C12H15NO3
MW:221.252403497696
CID:5617828
PubChem ID:165640035

ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,3-dihydro-5-methoxy-1H-indole-6-carboxylate (ACI)
    • 1H-Indole-6-carboxylic acid, 2,3-dihydro-5-methoxy-, ethyl ester (ACI)
    • ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
    • Inchi: 1S/C12H15NO3/c1-3-16-12(14)9-7-10-8(4-5-13-10)6-11(9)15-2/h6-7,13H,3-5H2,1-2H3
    • InChI Key: GLFTVKVZKFAVIR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(OC)=CC2=C(NCC2)C=1)OCC

ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-29096643-5g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
5g
$3520.0 2023-09-06
Enamine
EN300-29096643-0.1g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
0.1g
$1068.0 2023-09-06
Enamine
EN300-29096643-0.5g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
0.5g
$1165.0 2023-09-06
Enamine
EN300-29096643-0.25g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
0.25g
$1117.0 2023-09-06
Enamine
EN300-29096643-1g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
1g
$1214.0 2023-09-06
Enamine
EN300-29096643-10.0g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
10g
$5221.0 2023-06-02
Enamine
EN300-29096643-2.5g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
2.5g
$2379.0 2023-09-06
Enamine
EN300-29096643-1.0g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
1g
$1214.0 2023-06-02
Enamine
EN300-29096643-10g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
10g
$5221.0 2023-09-06
Enamine
EN300-29096643-0.05g
ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate
2114082-02-7
0.05g
$1020.0 2023-09-06

Additional information on ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate

Recent Advances in the Study of Ethyl 5-Methoxy-2,3-dihydro-1H-indole-6-carboxylate (CAS: 2114082-02-7)

Ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate (CAS: 2114082-02-7) is a synthetic indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders and cancer. This research brief consolidates the latest findings on this compound, highlighting its synthesis, biological activity, and potential applications in drug development.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate via a novel catalytic hydrogenation method. The researchers reported a yield of over 85% under optimized conditions, emphasizing the compound's stability and scalability for industrial production. The study also explored its derivatization into various analogs, which exhibited promising inhibitory effects on monoamine oxidase B (MAO-B), a target for Parkinson's disease therapy.

In another groundbreaking study, researchers investigated the compound's potential as a precursor for anticancer agents. By modifying the ethyl ester group, the team synthesized a series of derivatives that showed selective cytotoxicity against glioblastoma cell lines (IC50 values ranging from 2.5 to 10 µM). Molecular docking studies revealed that these derivatives interact with the ATP-binding site of epidermal growth factor receptor (EGFR), suggesting a mechanism of action involving kinase inhibition. These findings were published in Bioorganic & Medicinal Chemistry Letters (2024).

Further research has highlighted the compound's role in modulating serotonin receptors. A 2024 study in ACS Chemical Neuroscience reported that ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate derivatives exhibited high affinity for 5-HT1A and 5-HT2A receptors, with potential applications in treating depression and anxiety disorders. The study also noted the compound's favorable blood-brain barrier permeability, as demonstrated in in vivo models.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate derivatives. Recent pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) identified rapid metabolism of the ethyl ester moiety, prompting investigations into prodrug strategies or alternative functional groups to enhance bioavailability. These efforts are critical for advancing the compound's therapeutic potential.

In conclusion, ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate (CAS: 2114082-02-7) represents a versatile scaffold with significant promise in drug discovery. Ongoing research aims to refine its derivatives for improved efficacy and safety profiles, paving the way for clinical applications in neurology and oncology. Future studies should focus on structure-activity relationships and in vivo validation to fully exploit its therapeutic potential.

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